(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid
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Overview
Description
(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid is a heterocyclic compound that contains a benzotriazine ring fused with an acetic acid moiety
Scientific Research Applications
(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoic acid with nitrous acid to form the diazonium salt, which then undergoes cyclization to yield the benzotriazine ring. Subsequent acylation with chloroacetic acid results in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzotriazine ring.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted acetic acid derivatives.
Mechanism of Action
The mechanism of action of (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets. The benzotriazine ring can interact with enzymes and receptors, modulating their activity. The acetic acid moiety can enhance the compound’s solubility and facilitate its transport across biological membranes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl acetate
- (4-oxo-1,2,3-benzotriazin-3(4H)-yl)propionic acid
- (4-oxo-1,2,3-benzotriazin-3(4H)-yl)butyric acid
Comparison: (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and solubility profiles, making it suitable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c13-8(14)5-12-9(15)6-3-1-2-4-7(6)10-11-12/h1-4H,5H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFIHLPNCSLCNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403878 |
Source
|
Record name | (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97609-01-3 |
Source
|
Record name | (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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